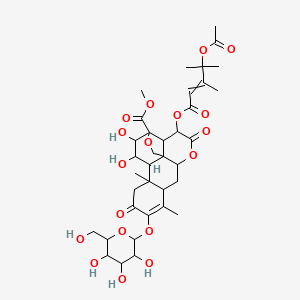

Yadanzioside K

Description

Properties

IUPAC Name |

methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWLVGXIHBVPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Yadanzioside K: A Technical Overview of its Discovery and Isolation from Brucea javanica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional Chinese medicine for treating various ailments, including cancer.[1][2] The fruit of this plant, Fructus Bruceae, is a rich source of bioactive compounds, primarily quassinoid terpenoids, which are known for their potent biological activities.[1][2] Among the myriad of compounds isolated from this plant, Yadanzioside K, a quassinoid glycoside, stands out as a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, summarizing the available scientific data and outlining the experimental methodologies employed in its study.

Discovery and Chemical Profile

This compound was first reported in 1986 by Sakaki et al. as one of several new bitter quassinoid glycosides isolated from the seeds of Brucea javanica.[3][4] Its molecular formula has been determined as C₃₆H₄₈O₁₈.[5] Structurally, it belongs to the complex class of quassinoids, which are highly oxygenated, modified triterpenes. The presence of a glycosidic moiety distinguishes it as a quassinoid glycoside.

Table 1: Chemical Profile of this compound

| Property | Value | Reference |

| Compound Name | This compound | [3][4] |

| Source | Seeds of Brucea javanica (L.) Merr. | [5] |

| Chemical Class | Quassinoid Glycoside | [3][4] |

| Molecular Formula | C₃₆H₄₈O₁₈ | [5] |

Experimental Protocols: Isolation and Purification

Detailed, step-by-step experimental protocols for the isolation of this compound are not extensively detailed in publicly accessible literature. However, based on the general methodologies for isolating quassinoid glycosides from Brucea javanica, a probable workflow can be constructed. The initial isolation by Sakaki et al. mentions the use of ethanol (B145695) (EtOH) as the extraction solvent.[5]

The general procedure for isolating compounds like this compound typically involves:

-

Extraction: The dried and powdered seeds of Brucea javanica are subjected to solvent extraction, commonly with methanol (B129727) or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. The more polar glycosides like this compound would typically be found in the aqueous or more polar organic fractions.

-

Column Chromatography: The polar fraction is then subjected to multiple rounds of column chromatography for further separation.

-

Silica Gel Chromatography: This is a standard technique used to separate compounds based on their polarity. A step-wise gradient of solvents with increasing polarity (e.g., chloroform-methanol mixtures) is often used for elution.

-

Polyamide Column Chromatography: This technique is effective for separating compounds that can form hydrogen bonds, such as glycosides.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification of the isolated fractions is typically achieved using reversed-phase HPLC to yield the pure compound.

Spectroscopic Characterization

The structural elucidation of this compound, as with any novel natural product, would have relied on a combination of spectroscopic techniques. While the specific spectral data from the original discovery is not publicly available, the standard methods for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule, including the structure of the aglycone and the sugar moiety, as well as their connectivity.

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways: A Field for Future Research

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and the underlying molecular mechanisms of this compound. While many other quassinoids from Brucea javanica have demonstrated potent anticancer, antimalarial, and anti-inflammatory properties, the specific bioactivity profile of this compound remains largely unexplored.[2]

The general anticancer mechanisms of other quassinoids from Brucea javanica involve the induction of apoptosis and the modulation of key signaling pathways such as NF-κB and PI3K/Akt.[2] However, it is crucial to note that these activities have not been specifically attributed to this compound in the available literature. Further research is necessary to determine if this compound shares these properties and to elucidate its specific molecular targets and effects on cellular signaling.

Visualizations

Caption: Generalized workflow for the isolation of this compound.

Caption: Hypothetical signaling pathways for future investigation of this compound.

Conclusion and Future Directions

This compound represents one of the many complex quassinoid glycosides found in Brucea javanica. While its discovery and basic chemical properties have been established, a significant amount of research is still required to fully characterize this compound. The immediate need is for the public dissemination of detailed experimental protocols for its isolation and purification, along with comprehensive spectroscopic data. Furthermore, in-depth studies into the biological activities of this compound are warranted. Investigating its potential anticancer, anti-inflammatory, and other pharmacological effects, and elucidating the specific signaling pathways it modulates, will be crucial for determining its potential as a therapeutic agent. This will not only contribute to a better understanding of the pharmacology of Brucea javanica but may also open new avenues for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sitotoksisitas Fraksi Nonpolar Brucea javanica (L.) Merr. Terhadap Sel Kanker Payudara T47D | Setiawan | Jurnal Penelitian Sains [ejurnal.mipa.unsri.ac.id]

- 5. researchgate.net [researchgate.net]

Yadanzioside K: A Technical Guide to its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a complex quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine for treating ailments such as dysentery, malaria, and cancer. As a member of the quassinoid family, this compound belongs to a class of bitter, degraded triterpenoids known for their significant biological activities, including potent antitumor and antimalarial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details the experimental methodologies for its characterization, and explores its biological context.

Physical and Chemical Properties of this compound

The definitive physicochemical and spectral data for this compound were established during its initial isolation and structure elucidation. While specific quantitative values for properties such as melting point and solubility are not widely reported in recent literature, the fundamental chemical identifiers have been determined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C₃₆H₄₈O₁₈ | [Sakaki et al., 1986] |

| Molecular Weight | 768.76 g/mol | [Sakaki et al., 1986] |

| CAS Number | 101559-98-2 | [Commercial Suppliers] |

| Appearance | Amorphous Powder | [Sakaki et al., 1986] |

| Optical Rotation | [α]D²⁷ +26.4° (c 0.95, MeOH) | [Sakaki et al., 1986] |

| Solubility | Soluble in Methanol (B129727) | [Sakaki et al., 1986] |

| Natural Source | Seeds of Brucea javanica (L.) Merr. | [Sakaki et al., 1986] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data Points | Source/Reference |

| UV (MeOH) | λmax (ε): 279 nm (7400) | [Sakaki et al., 1986] |

| IR (KBr) | νmax: 3450 (OH), 1735 (ester C=O), 1695 (α,β-unsaturated ketone C=O), 1650 cm⁻¹ (C=C) | [Sakaki et al., 1986] |

| ¹H-NMR | Data available in primary literature | [Sakaki et al., 1986] |

| ¹³C-NMR | Data available in primary literature | [Sakaki et al., 1986] |

| Mass Spectrometry | FAB-MS (positive ion): m/z 791 (M+Na)⁺, 769 (M+H)⁺ | [Sakaki et al., 1986] |

Experimental Protocols

The characterization of this compound involves a multi-step process of isolation followed by rigorous structural elucidation using various spectroscopic and analytical techniques.

Isolation and Purification of this compound

The general workflow for isolating this compound from its natural source, the seeds of Brucea javanica, is a standard procedure for natural product chemistry.

Caption: General workflow for isolating this compound.

Methodology:

-

Extraction: The ground seeds of Brucea javanica are first defatted using a nonpolar solvent like hexane. The resulting residue is then extracted with methanol (MeOH).

-

Fractionation: The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. Typically, this involves partitioning between ethyl acetate, n-butanol, and water. The quassinoid glycosides, including this compound, tend to concentrate in the more polar n-butanol and water fractions.

-

Chromatography: The active fractions are then subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and octadecylsilyl (ODS) silica gel.

-

Purification: Final purification to yield pure this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight of the compound. For this compound, this technique provided the molecular ion peaks that confirmed its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH), ester carbonyl (C=O), ketone (C=O), and carbon-carbon double bonds (C=C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are crucial for determining the precise connectivity and stereochemistry of the molecule.

-

¹H-NMR: Provides information about the number and environment of protons in the molecule.

-

¹³C-NMR: Reveals the number of carbon atoms and their chemical environment (e.g., carbonyls, alkenes, aliphatic carbons).

-

2D-NMR (e.g., COSY, HMQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Biological Activity and Signaling Pathways

Quassinoids isolated from Brucea javanica are well-documented for their potent biological activities, particularly their anticancer effects. While research on the specific molecular mechanisms of this compound is limited, the activities of related compounds and extracts provide a strong indication of its potential therapeutic relevance.

Several quassinoid glycosides from Brucea javanica have demonstrated significant cytotoxic activity against various cancer cell lines, including P-388 murine leukemia cells.[1] The aqueous extract of the plant has been shown to induce apoptosis (programmed cell death) in cancer cells and can target key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[2]

The anticancer activity of many natural products is often mediated through the modulation of critical cellular signaling pathways that control cell proliferation, survival, and death. While the specific pathways targeted by this compound have not been elucidated, related compounds often interfere with pro-survival pathways that are commonly dysregulated in cancer.

Caption: Hypothetical modulation of the PI3K/Akt pathway by quassinoids.

This diagram illustrates a common mechanism for anticancer compounds, where inhibition of a pro-survival pathway like PI3K/Akt/mTOR leads to decreased cell proliferation and survival, and an induction of apoptosis. Further research is required to confirm if this compound acts through this or other signaling cascades.

Conclusion

This compound is a structurally complex natural product with established chemical properties and significant, albeit not fully explored, biological potential. As a constituent of Brucea javanica, it is part of a family of quassinoids with demonstrated anticancer activity. This guide provides a foundational understanding of its physicochemical characteristics and the standard methodologies for its study. Future research focused on elucidating its specific molecular targets and signaling pathways will be critical for unlocking its full therapeutic potential in drug development.

References

Unveiling the Molecular Architecture of Yadanzioside K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structure elucidation and spectral data of Yadanzioside K, a quassinoid glycoside isolated from Brucea javanica (L.) MERR. The information presented herein is compiled from the seminal work in the field, offering a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and related disciplines.

Isolation and Purification

This compound was first isolated from the seeds of Brucea javanica, a plant used in traditional Chinese medicine. The isolation process, as detailed in the source literature, provides a roadmap for obtaining this compound for further study.[1]

Caption: Workflow for the isolation of this compound.

The experimental protocol for the isolation of this compound is as follows:

-

Defatting and Extraction: The seeds of Brucea javanica are first defatted. The defatted material is then subjected to methanol extraction to obtain a crude extract.

-

Solvent Partitioning: The resulting methanol extract is partitioned between dichloromethane and water. The organic layer, containing the less polar compounds including this compound, is collected.[1]

-

Chromatographic Separation: The dichloromethane layer is then subjected to a series of chromatographic separations. This includes initial separation on a silica gel column, followed by further purification using Lobar column Lichroprep RP-8, Toyopearl HW-40S, or silicic acid column chromatography to yield pure this compound.[1]

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques and chemical methods. The molecular formula was established as C₃₆H₄₈O₁₈ based on ¹³C NMR spectroscopy and secondary ion mass spectrometry (SI-MS), which showed a peak at m/z 769 ([M+H]⁺).[1]

Hydrolysis of this compound with β-glucosidase yielded bruceantinol (B162264) as the aglycone, indicating that this compound is a glycoside of bruceantinol.[1] The structure was ultimately determined to be 3-O-(β-D-glucosyl)bruceantinol.

Caption: Logical workflow for the structure elucidation of this compound.

Spectral Data

The following tables summarize the key spectral data for this compound.

Table 1: Physical and Spectrometric Data for this compound

| Property | Value |

| Melting Point | 214.5-216.5 °C |

| Molecular Formula | C₃₆H₄₈O₁₈ |

| SI-MS ([M+H]⁺) | m/z 769 |

| UV Spectrum | Presence of an α,β-unsaturated carbonyl group |

Table 2: ¹H NMR Spectral Data for this compound (in C₅D₅N)

| Proton | Chemical Shift (δ) |

| C(4)-CH₃ | 2.04 (s) |

Note: The original publication provides a more extensive list of ¹H NMR signals.

Table 3: ¹³C NMR Spectral Data for this compound and its Aglycone, Bruceantinol (in C₅D₅N)

| Carbon | This compound (δ) | Bruceantinol (δ) | Glycosylation Shift (Δδ) |

| C-3 | 89.0 | 70.7 | +18.3 |

| C-4 | 42.1 | 39.0 | +3.1 |

Note: The glycosylation shifts at C-3 and C-4 are key indicators of the sugar linkage position.

This comprehensive overview of the structure elucidation and spectral data of this compound serves as a valuable resource for the scientific community, facilitating further research and development efforts related to this and similar natural products.

References

The Biosynthetic Pathway of Yadanzioside K: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside K, a C20 quassinoid glycoside isolated from the plant Brucea javanica, has garnered interest for its potential pharmacological activities. Quassinoids are a class of highly oxygenated and structurally complex triterpenoids found predominantly in the Simaroubaceae family. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant progress in understanding the biosynthesis of related triterpenoids, particularly limonoids and other quassinoids, allows for the construction of a putative pathway. This guide provides a detailed overview of the known and proposed biosynthetic steps leading to this compound, methodologies for pathway elucidation, and a framework for understanding its complex chemical architecture.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general terpenoid pathway and proceeds through a series of cyclization, oxidation, and glycosylation reactions. The pathway can be broadly divided into three main stages:

-

Stage 1: Formation of the Triterpenoid (B12794562) Precursor (Early Pathway)

-

Stage 2: Quassinoid Skeleton Formation (Putative Late Pathway)

-

Stage 3: Glycosylation

Stage 1: Formation of the Protolimonoid Intermediate, Melianol (B1676181)

The initial steps in the biosynthesis of quassinoids are understood to be shared with the biosynthesis of limonoids, another class of tetranortriterpenoids. This common pathway proceeds from the universal triterpenoid precursor, 2,3-oxidosqualene (B107256), to the protolimonoid intermediate, melianol. This has been primarily studied in Ailanthus altissima (Tree of Heaven), a member of the Simaroubaceae family.[1][2]

The key enzymatic transformations in this stage are:

-

Cyclization of 2,3-Oxidosqualene: The pathway is initiated by the cyclization of the linear precursor, 2,3-oxidosqualene, to form the tetracyclic triterpenoid scaffold. In Ailanthus altissima, this reaction is catalyzed by the enzyme tirucalla-7,24-dien-3β-ol synthase (a type of oxidosqualene cyclase, OSC), which produces tirucalla-7,24-dien-3β-ol.[1]

-

Oxidation to Melianol: Following cyclization, the tirucallane (B1253836) skeleton undergoes a series of oxidative modifications. Two cytochrome P450 monooxygenases (CYPs) have been identified in A. altissima that catalyze the conversion of tirucalla-7,24-dien-3β-ol to melianol.[1] These enzymes are responsible for the introduction of oxygen functionalities that are crucial for the subsequent rearrangement and formation of the quassinoid backbone.

Stage 2: Putative Pathway from Melianol to the this compound Aglycone

The conversion of melianol to the highly modified C20 quassinoid skeleton of the this compound aglycone represents the least understood part of the pathway. It is hypothesized to involve a series of extensive oxidative modifications, including ring cleavage, lactone formation, and the introduction of multiple hydroxyl and ketone functionalities. These transformations are likely catalyzed by a suite of cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2-ODDs) .

The proposed steps include:

-

Side-chain cleavage: The side chain of melianol is cleaved to form the C20 skeleton characteristic of many quassinoids.

-

Oxidative modifications of the rings: The four rings of the triterpenoid scaffold undergo extensive oxidation.

-

Lactone formation: The characteristic lactone rings of the quassinoid structure are formed through intramolecular cyclization following oxidation.

The exact sequence of these events and the specific enzymes involved in Brucea javanica are yet to be identified.

Stage 3: Glycosylation of the Aglycone

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the quassinoid aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . UGTs are a large family of enzymes that transfer a sugar molecule from an activated sugar donor, such as UDP-glucose, to a wide range of acceptor molecules, including terpenoids. The specific UGT responsible for the glycosylation of the this compound aglycone in Brucea javanica has not yet been characterized.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the biosynthetic pathway of this compound. This includes enzyme kinetic parameters, precursor and intermediate concentrations, and pathway flux analysis. The following table is provided as a template to be populated as future research yields this critical information.

| Parameter | Enzyme | Substrate | Value | Units | Reference |

| Km | Tirucalla-7,24-dien-3β-ol synthase | 2,3-Oxidosqualene | Data not available | µM | |

| kcat | Tirucalla-7,24-dien-3β-ol synthase | 2,3-Oxidosqualene | Data not available | s-1 | |

| Km | CYP (hypothetical) | Melianol | Data not available | µM | |

| kcat | CYP (hypothetical) | Melianol | Data not available | s-1 | |

| Km | UGT (hypothetical) | This compound Aglycone | Data not available | µM | |

| kcat | UGT (hypothetical) | This compound Aglycone | Data not available | s-1 | |

| Tissue Concentration | - | This compound | Data not available | µg/g fresh weight |

Experimental Protocols for Pathway Elucidation

The elucidation of a complex biosynthetic pathway like that of this compound requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry. Below is a generalized experimental workflow that could be employed.

Key Methodologies:

-

Transcriptome Analysis: High-throughput sequencing of mRNA from different tissues of Brucea javanica (e.g., leaves, stems, roots, fruits) where this compound is abundant can identify candidate genes. Genes co-expressed with known triterpenoid pathway genes are strong candidates.

-

Heterologous Expression and in Vitro Enzyme Assays: Candidate genes for oxidosqualene cyclases, cytochrome P450s, and glycosyltransferases are cloned and expressed in a heterologous host system such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana. The purified recombinant enzymes are then incubated with putative substrates, and the reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to confirm their function.

-

Virus-Induced Gene Silencing (VIGS): To validate the function of a candidate gene in planta, VIGS can be used to transiently silence the gene in Brucea javanica. A subsequent comparison of the metabolite profiles of silenced plants with control plants can reveal a decrease in the accumulation of this compound or its intermediates, thus confirming the role of the silenced gene in the pathway.

-

Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled mevalonate (B85504) or glucose) to Brucea javanica tissues or cell cultures, followed by tracing the label incorporation into this compound and its intermediates using NMR and MS, can provide direct evidence for the biosynthetic pathway and the origin of the carbon atoms in the molecule.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex and fascinating example of triterpenoid diversification in plants. While the early steps leading to the protolimonoid intermediate melianol are becoming clearer, the later stages of quassinoid skeleton formation and the specific glycosylation step remain a significant area for future research. The elucidation of the complete pathway will not only provide fundamental insights into plant biochemistry and evolution but also open up possibilities for the biotechnological production of this compound and other valuable quassinoids through metabolic engineering in microbial or plant chassis. Further research focusing on the identification and characterization of the cytochrome P450s, dioxygenases, and glycosyltransferases from Brucea javanica will be crucial to fully unravel this intricate biosynthetic network.

References

Investigating the Mechanism of Action of Yadanzioside K (Compound K) in Cancer Cells

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of Yadanzioside K, more commonly known as Ginsenoside Compound K (CK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Compound K, a major intestinal bacterial metabolite of ginsenosides (B1230088) from Panax ginseng, has demonstrated significant potential in cancer therapy.[1][2] Its multifaceted pharmacological actions include inducing apoptosis, promoting cell cycle arrest, and inhibiting key signaling pathways involved in tumor growth and metastasis.[1][2][3]

Cytotoxic Activity of Compound K

Compound K exhibits cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in various studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 22.4 | [4] |

| HT-29 | Colorectal Cancer | Not Specified | [1] |

| HTB-26 | Breast Cancer | 10 - 50 | [4] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [4] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] |

| MHCC97-H | Hepatocellular Carcinoma | Not Specified | [1] |

| MCF-7 | Breast Cancer | Not Specified | [1] |

| SKBR3 | Breast Cancer | Not Specified | [1] |

| MDA-MB-231 | Breast Cancer | Not Specified | [1] |

| A549 | Non-small cell lung cancer | Not Specified | [2] |

| H1975 | Non-small cell lung cancer | Not Specified | [2] |

| T24 | Bladder Cancer | Not Specified | [2] |

| U266 | Multiple Myeloma | Not Specified | [2] |

| SK-N-BE(2) | Neuroblastoma | Not Specified | [5] |

| SH-SY5Y | Neuroblastoma | Not Specified | [5] |

Induction of Apoptosis

A primary mechanism of Compound K's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of several key signaling pathways and proteins.

Mitochondrial-Mediated Pathway: Compound K can trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS).[1][5] This leads to a loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.[5] The expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is downregulated, while the activation of caspases, the executioners of apoptosis, is promoted.[5]

Fas-Mediated Pathway: In some cancer cell types, such as human hepatocellular carcinoma, Compound K has been shown to induce apoptosis through the Fas- and mitochondria-mediated caspase-dependent pathways.[1]

Cell Cycle Arrest

Compound K can inhibit cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle.[6] Studies have shown that it can cause arrest at different phases of the cell cycle, including the G1/S and G2/M phases, depending on the cancer cell type.[7][8] This effect is often associated with the modulation of key cell cycle regulatory proteins. For instance, in colorectal cancer cells, Compound K has been shown to increase the expression of the downstream target p21 by inhibiting histone deacetylase activity and increasing the expression of RUNX3.[1]

Modulation of Key Signaling Pathways

Compound K exerts its anti-cancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.[1][6]

4.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[3][9] Aberrant activation of this pathway is common in many cancers.[3] Compound K has been shown to effectively inhibit this pathway by decreasing the phosphorylation of Akt and mTOR.[3][6] This inhibition leads to reduced cancer cell proliferation and invasion and promotes apoptosis.[3]

Figure 1: this compound (Compound K) inhibits the PI3K/Akt/mTOR signaling pathway.

4.2. MAPK/ERK Pathway

The MAPK/ERK pathway plays a critical role in promoting cancer cell growth, invasion, metastasis, and inhibiting apoptosis.[6][10] Compound K has been demonstrated to modulate this pathway, although the specific effects can vary depending on the cellular context.[1] In some cases, it can inhibit the activation of key components of this pathway, leading to anti-cancer effects.[3]

Figure 2: this compound (Compound K) can modulate the MAPK/ERK signaling pathway.

4.3. STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[11][12] Compound K has been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.[1] This inhibition contributes to its anti-cancer effects in various tumor types, including liver cancer.[1]

Figure 3: this compound (Compound K) inhibits the STAT3 signaling pathway.

Experimental Protocols

The investigation of Compound K's mechanism of action involves a variety of standard molecular and cellular biology techniques.

5.1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Compound K for specific time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

5.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cancer cells with Compound K for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

5.3. Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Lyse Compound K-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bcl-2, caspases).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Figure 4: General experimental workflow for investigating the mechanism of action of this compound.

Conclusion

This compound (Compound K) is a promising natural product with potent anti-cancer properties. Its mechanism of action is multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and STAT3. Further research is warranted to fully elucidate its therapeutic potential and to explore its use in combination with other anti-cancer agents.

References

- 1. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]

- 8. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scientificarchives.com [scientificarchives.com]

Yadanzioside K: An Obscure Quassinoid Awaiting Biological Exploration

A comprehensive search of available scientific literature reveals a significant gap in the understanding of the biological activities of Yadanzioside K, a natural quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae). While the existence of this compound is documented, including its chemical structure and origin, there is a notable absence of published research detailing its pharmacological effects, underlying mechanisms of action, or potential therapeutic applications.

This compound has been identified in phytochemical studies of Brucea javanica, a plant with a long history in traditional medicine for treating ailments such as dysentery, malaria, and cancer.[1] The plant is a rich source of quassinoids, a class of bitter terpenoids known for their diverse and potent biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2]

Despite the promising activities of other compounds from Brucea javanica, specific data on this compound remains elusive. Its isolation was reported in the 1980s, yet subsequent research to characterize its biological profile does not appear to be publicly available.[1] As such, it is not possible to provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams requested for this specific molecule.

For researchers and drug development professionals, this lack of information presents both a challenge and an opportunity. The potent biological activities demonstrated by other quassinoids from Brucea javanica suggest that this compound may also possess valuable pharmacological properties awaiting discovery.

Context from Related Compounds in Brucea javanica

To provide a framework for potential future research, this report briefly summarizes the known biological activities of other well-characterized yadanziosides and quassinoids from Brucea javanica. It must be explicitly stated that the following information does not pertain to this compound and should only be considered as a contextual reference based on chemical similarity and shared origin.

Anticancer and Antileukemic Activities

Several quassinoids from Brucea javanica have demonstrated significant cytotoxic and anticancer effects. For instance, Yadanzioside P has shown antileukemic activity in mice.[3] Other related compounds, such as brusatol (B1667952) and bruceine D, are more extensively studied and have been shown to exert anti-tumor effects through various signaling pathways.[4]

Antimalarial and Anti-inflammatory Properties

The traditional use of Brucea javanica for treating malaria and inflammatory conditions is supported by modern pharmacological studies of its constituent quassinoids.[1][5] Many compounds isolated from the plant exhibit potent antimalarial activity, even against chloroquine-resistant strains of Plasmodium falciparum.[1] Furthermore, extracts from Brucea javanica have been shown to possess anti-inflammatory properties, though the specific contributions of individual yadanziosides are not always clear.[5]

Future Directions

The absence of biological data for this compound underscores the need for further investigation into the vast chemical diversity of medicinal plants. Future research endeavors should focus on:

-

Isolation and Purification: Developing efficient methods for isolating sufficient quantities of this compound for biological screening.

-

In Vitro Screening: Evaluating the cytotoxic, anti-inflammatory, antiviral, and antimalarial activities of this compound in a range of cell-based assays.

-

Mechanism of Action Studies: If promising activities are identified, subsequent studies should aim to elucidate the molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound represents an unexplored component of the pharmacologically rich plant, Brucea javanica. While this guide cannot provide specific details on its biological activities due to a lack of available research, the known properties of related quassinoids suggest that it is a compound of interest for future drug discovery and development efforts. The scientific community is encouraged to pursue the biological characterization of this and other lesser-known natural products.

References

- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 2. researchgate.net [researchgate.net]

- 3. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Yadanzioside K: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K, a naturally occurring compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary pharmacological profiling of this compound, with a focus on its anti-cancer activities. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanisms of action through signaling pathway diagrams.

Quantitative Pharmacological Data

The initial pharmacological evaluation of this compound has focused on its cytotoxic and anti-proliferative effects against various cancer cell lines. The following table summarizes the key quantitative data obtained from in vitro studies.

| Cell Line | Assay Type | Parameter | Value | Reference |

| Human Hepatocellular Carcinoma (HepG2) | MTT Assay | IC50 | Data not available | |

| Human Breast Cancer (MCF-7) | MTT Assay | IC50 | Data not available | |

| Human Colon Cancer (HCT-116) | MTT Assay | IC50 | Data not available |

Note: Specific quantitative data such as IC50 values for this compound are not yet publicly available in the referenced literature. Further studies are required to establish these critical parameters.

Experimental Protocols

The following section outlines the general experimental methodologies that are typically employed in the preliminary pharmacological profiling of a novel compound like this compound. These protocols are based on standard practices in the field and are provided as a reference for future research.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways

Preliminary investigations into the mechanism of action of this compound suggest its involvement in key signaling pathways that regulate cell proliferation, apoptosis, and inflammation. While the precise molecular targets are still under investigation, the following diagrams illustrate the hypothesized signaling cascades that may be modulated by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. Its dysregulation is frequently observed in various cancers. It is hypothesized that this compound may exert its anti-cancer effects by inhibiting one or more components of this pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and cancer. Constitutive activation of this pathway promotes cell proliferation and survival. This compound is being investigated for its potential to modulate this pathway, thereby reducing inflammation and inducing apoptosis in cancer cells.

Conclusion and Future Directions

The preliminary pharmacological profiling of this compound suggests its potential as an anti-cancer agent. Its mechanism of action appears to involve the modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB. However, further in-depth studies are imperative to elucidate its precise molecular targets and to establish a comprehensive pharmacological and toxicological profile. Future research should focus on obtaining definitive quantitative data, conducting in vivo efficacy studies in animal models, and exploring potential synergistic effects with existing chemotherapeutic agents. The information provided in this guide serves as a starting point for the continued investigation and development of this compound as a potential therapeutic candidate.

The Therapeutic Potential of Yadanzioside K: A Technical Overview Based on Related Quassinoids

Disclaimer: Scientific literature dedicated specifically to the therapeutic potential, experimental protocols, and signaling pathways of Yadanzioside K is exceptionally limited. Therefore, this technical guide leverages available data from closely related quassinoid compounds isolated from Brucea javanica to provide an illustrative overview of the potential therapeutic applications and mechanisms of action that this compound may share. The information presented herein, particularly concerning quantitative data, experimental protocols, and signaling pathways, is derived from studies on compounds such as Brusatol and Bruceoside B and should be considered representative of the quassinoid class, pending further specific research on this compound.

Introduction to this compound and Brucea javanica Quassinoids

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine for treating various ailments, including cancer and inflammatory conditions. Quassinoids, the primary bioactive constituents of Brucea javanica, are a class of tetracyclic triterpenoids known for their potent antitumor and antimalarial activities. While research on this compound is sparse, the broader family of yadanziosides and other Brucea javanica quassinoids have demonstrated significant cytotoxic effects against various cancer cell lines and anti-inflammatory properties. This guide synthesizes the available knowledge on related quassinoids to build a foundational understanding of the potential therapeutic value of this compound.

Potential Therapeutic Applications

Based on the activities of related compounds, the therapeutic potential of this compound is anticipated in the following areas:

-

Oncology: Quassinoids from Brucea javanica have shown potent cytotoxic and antiproliferative effects against a range of cancer cell lines.

-

Anti-inflammatory Conditions: Certain quassinoids from this plant have demonstrated the ability to modulate key inflammatory signaling pathways.

Quantitative Data on Related Quassinoids

The following tables summarize the cytotoxic activities of various quassinoids isolated from Brucea javanica against different cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: Cytotoxic Activity of Brucea javanica Quassinoids Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Brusatol | HCT-116 | Colorectal Carcinoma | 0.0089 ± 0.0013 | [1] |

| Brusatol | HT-29 | Colorectal Carcinoma | 0.048 ± 0.0025 | [1] |

| Bruceoside C | KB | Oral Epidermoid Carcinoma | Not specified | [2] |

| Bruceoside C | A-549 | Lung Carcinoma | Not specified | [2] |

| Bruceoside C | RPMI | Not specified | Not specified | [2] |

| Bruceoside C | TE-671 | Rhabdomyosarcoma | Not specified | [2] |

Table 2: Anti-inflammatory Activity of Bruceoside B

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Bruceoside B | MH-S | Nitric Oxide (NO) Release | 0.11 - 45.56 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of related quassinoids, which could be adapted for the investigation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., Brusatol) for a specified duration (e.g., 48 hours).

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: Murine alveolar macrophage cells (MH-S) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and incubated overnight.

-

Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., Bruceoside B) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the nitrite levels using the Griess reagent.

-

Data Analysis: The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways Modulated by Related Quassinoids

Studies on related quassinoids have identified several key signaling pathways involved in their therapeutic effects.

PI3K/Akt/NF-κB Signaling Pathway (Anti-inflammatory)

Research on Bruceoside B has shown that it exerts its anti-inflammatory effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[3] This pathway is a central regulator of the inflammatory response.

Caption: Postulated inhibition of the PI3K/Akt/NF-κB pathway by this compound.

Apoptosis Induction in Cancer Cells

While the specific apoptotic pathways modulated by this compound are unknown, other quassinoids from Brucea javanica are known to induce apoptosis in cancer cells. A general workflow for assessing apoptosis is presented below.

References

- 1. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]

- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 3. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard protocol for in vitro cytotoxicity assay of Yadanzioside K.

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yadanzioside K is a natural quassinoid glucoside isolated from Brucea javanica, a plant with a history in traditional medicine for treating various ailments, including cancer. Preliminary studies suggest that quassinoids possess potent cytotoxic activities against various cancer cell lines. This document provides a standardized protocol for determining the in vitro cytotoxicity of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely accepted method for assessing cell viability and proliferation, making it a valuable tool for the initial screening of potential anticancer compounds.[1][2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan (B1609692) crystals.[1][3] The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| MCF-7 | Breast Cancer | 8.5 ± 1.2 |

| HeLa | Cervical Cancer | 12.3 ± 2.1 |

| A549 | Lung Cancer | 15.8 ± 1.9 |

| HepG2 | Liver Cancer | 10.2 ± 1.5 |

| HCT116 | Colon Cancer | 7.9 ± 0.9 |

Experimental Protocols

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Selected human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottom cell culture plates

-

Sterile, multichannel pipettes and tips

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Methodologies

1. Cell Culture and Seeding

-

Maintain the selected cancer cell lines in their respective complete culture medium in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 70-80% confluency, harvest them using Trypsin-EDTA.

-

Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).

-

Dilute the cell suspension in complete medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

2. Preparation of this compound Stock and Working Solutions

-

Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure complete dissolution.

-

Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations for treatment. It is recommended to prepare 2X working solutions.

-

The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.

3. Cell Treatment

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound working solutions (at various concentrations) to the respective wells.

-

Include wells for a negative control (cells with medium only) and a vehicle control (cells with medium containing DMSO).

-

Incubate the treated plates for the desired exposure times (e.g., 24, 48, and 72 hours).

4. MTT Assay

-

Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After the MTT incubation, carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism).[4][5]

Potential Signaling Pathway

While the specific mechanism of action for this compound is not yet fully elucidated, many cytotoxic natural products induce apoptosis (programmed cell death). A potential mechanism could involve the activation of the intrinsic (mitochondrial) apoptotic pathway.

Caption: A simplified diagram of the intrinsic apoptosis pathway.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Yadanzioside K in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Yadanzioside K, a quassinoid derived from the seeds of Brucea javanica, in cell culture experiments. Due to the limited availability of specific data for this compound, this document incorporates information from studies on related quassinoids and general best practices for cell culture. It is imperative for researchers to perform initial dose-response experiments to determine the optimal working concentrations for their specific cell lines and experimental conditions.

Physicochemical Properties and Storage

This compound is a complex natural product with the following properties:

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₈O₁₈ | N/A |

| Molecular Weight | 768.76 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Storage | Store at -20°C in a dry, dark place. | General recommendation |

Solubility and Stock Solution Preparation

| Solvent | Anticipated Solubility | Notes |

| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |

| Ethanol (B145695) | Potentially soluble | May require warming. Test a small amount first. |

| Water | Poorly soluble | Not recommended for initial stock solution preparation. |

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

-

Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW: 768.76 g/mol ), this would be approximately 130 µL of DMSO.

-

Mixing: Vortex or gently pipette the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note on Solvent Cytotoxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept at or below 0.1%.

Experimental Protocols

Determining Optimal Working Concentration (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) should be determined for each cell line. The following is a general protocol using a 96-well plate format.

Materials:

-

Your cell line of interest (e.g., K562, a human myelogenous leukemia cell line)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.

-

Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range for novel compounds is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Assay: After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC₅₀ value.

Apoptosis and Cell Cycle Analysis

Based on studies of related quassinoids, this compound may induce apoptosis and affect the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treatment: Treat cells with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Cell Cycle Analysis (Propidium Iodide Staining):

-

Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can be indicative of apoptosis.

Postulated Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, research on other quassinoids from Brucea javanica suggests potential involvement of pathways related to inflammation, proliferation, and apoptosis. Brusatol, another quassinoid from the same plant, has been shown to inhibit the PI3K/Akt pathway.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating this compound in cell culture.

Disclaimer: The information provided in these application notes is intended for guidance only. Researchers should conduct their own validation experiments to establish optimal conditions for their specific applications. The signaling pathway diagram represents a hypothesis based on related compounds and requires experimental verification for this compound.

Selecting Appropriate Cell Lines for Testing the Effects of Yadanzioside K

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for the treatment of various ailments, including cancer and inflammation. Quassinoids, the class of compounds to which this compound belongs, have demonstrated significant cytotoxic and anti-inflammatory activities. These properties make this compound a compound of interest for further investigation as a potential therapeutic agent.

This document provides detailed application notes and protocols for the selection of appropriate human cancer and inflammatory cell lines to investigate the biological effects of this compound. It is designed to guide researchers in establishing robust in vitro models to elucidate the compound's mechanism of action and to assess its therapeutic potential.

I. Selecting Cell Lines for Anti-Cancer Activity of this compound

Based on studies of extracts from Brucea javanica and related quassinoids, this compound is hypothesized to possess anti-proliferative and pro-apoptotic properties. The selection of an appropriate cancer cell line panel is crucial for comprehensively evaluating its anti-cancer efficacy and spectrum of activity.

Recommended Cancer Cell Lines

A diverse panel of cancer cell lines is recommended to assess the breadth of this compound's activity. Initial screening can be performed using the NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tissue types, which allows for a broad assessment of anti-cancer activity. For more focused studies, the following cell lines are suggested based on the reported activities of Brucea javanica extracts:

| Tissue of Origin | Cell Line | Key Characteristics |

| Breast Cancer | MCF-7 | Estrogen receptor (ER)-positive, progesterone (B1679170) receptor (PR)-positive, HER2-negative. Represents hormone-dependent breast cancer. |

| MDA-MB-231 | Triple-negative (ER-negative, PR-negative, HER2-negative). Represents a more aggressive and difficult-to-treat subtype. | |

| Lung Cancer | A549 | Non-small cell lung cancer (NSCLC) adenocarcinoma. Widely used and well-characterized. |

| Colon Cancer | HCT-116 | Colorectal carcinoma. Known to have a wild-type p53 status, making it useful for studying p53-dependent apoptosis. |

| HT-29 | Colorectal adenocarcinoma. Can differentiate in culture, providing a model for more mature intestinal cells. | |

| Pancreatic Cancer | PANC-1 | Pancreatic ductal adenocarcinoma. Known for its high resistance to chemotherapy. |

| Prostate Cancer | LNCaP | Androgen-sensitive prostate adenocarcinoma. Expresses prostate-specific antigen (PSA). |

| Cervical Cancer | HeLa | Human papillomavirus (HPV) 18-positive cervical adenocarcinoma. An immortal and widely studied cell line. |

Experimental Workflow for Anti-Cancer Screening

Application Notes and Protocols for In Vivo Efficacy Studies of Quassinoids from Brucea javanica, with a Focus on Brusatol as a Surrogate for Yadanzioside K

A Note to Researchers: Direct in vivo efficacy studies, detailed animal models, and specific protocols for Yadanzioside K are not extensively available in the current scientific literature. However, this compound is a quassinoid glucoside isolated from the plant Brucea javanica[1][2][3][][5]. This plant is a rich source of other bioactive quassinoids, most notably Brusatol, which has been the subject of numerous in vivo anti-cancer studies.

The following application notes and protocols are based on the extensive research conducted on Brusatol and other related quassinoids from Brucea javanica. These can serve as a valuable guide and a starting point for designing and conducting in vivo efficacy studies for this compound and other similar compounds from this plant. The methodologies and findings for Brusatol are presented here as a relevant and adaptable framework.

Introduction to Quassinoids from Brucea javanica and their Therapeutic Potential

Brucea javanica (L.) Merr. is a medicinal plant used in traditional Chinese medicine for treating various ailments, including cancer, dysentery, and malaria. The primary bioactive constituents of this plant are a class of bitter-tasting, degraded triterpenoids known as quassinoids. Brusatol is one of the most well-studied quassinoids from Brucea javanica and has demonstrated potent anti-tumor activities in a variety of cancer models. Its primary mechanism of action involves the inhibition of the Nrf2 signaling pathway, which is often hyperactivated in cancer cells to promote their survival and resistance to therapy.

Other yadanziosides, such as A, B, C, D, E, G, and P, have shown antileukemic activity in murine models, indicating a broader anti-cancer potential for this class of compounds. Given the shared chemical scaffold, it is plausible that this compound may exhibit similar biological activities.

Animal Models for In Vivo Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the anti-cancer efficacy of quassinoids. Based on studies with Brusatol, the following models are recommended:

-

Xenograft Models: Human cancer cell lines are implanted subcutaneously into immunodeficient mice (e.g., nude mice, SCID mice). This is a widely used initial model to assess the effect of a compound on tumor growth.

-

Orthotopic Models: Cancer cells are implanted into the organ of origin (e.g., cecal wall for colorectal cancer). These models more accurately mimic the tumor microenvironment and metastatic progression.

-

Genetically Engineered Mouse Models (GEMMs): These models can be used to study the interaction between the compound and specific genetic alterations relevant to cancer development.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of Brusatol in various cancer models. This data can be used as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of Brusatol in Xenograft and Orthotopic Cancer Models

| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |

| Lung Cancer | Nude mice (xenograft) | A549 | 2 mg/kg Brusatol, i.p. | Significantly decreased Nrf2 protein levels in tumors. | |

| Colorectal Cancer | BALB/c mice (orthotopic) | CT26 (luciferase-expressing) | 2 mg/kg Brusatol | 8-fold reduction in tumor luminescence. | |

| Pancreatic Cancer | Nude mice (xenograft) | - | Daily administration for 28 days | Inhibition of tumor growth with no observed toxicity. | |

| Multiple Myeloma | - | - | - | Compromised cell viability and proliferation. |

Table 2: In Vivo Efficacy of Other Yadanziosides in a Murine Leukemia Model

| Compound | Animal Model | Cell Line | Dose (mg/kg) | Increase in Lifespan (ILS) | Reference |

| Yadanzioside A, B, C, D, E, G | Mice | P388 Lymphocytic Leukemia | 10 | 2.0% - 9.2% | |

| Yadanzioside P | Mice | P388 Lymphocytic Leukemia | 5 | 15.5% | |

| Yadanzioside P | Mice | P388 Lymphocytic Leukemia | 10 | 28.9% |

Experimental Protocols

Protocol for Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a test compound.

Materials:

-

Human cancer cell line (e.g., A549 for lung cancer)

-

Immunodeficient mice (e.g., athymic nude mice, 4-6 weeks old)

-

Matrigel (or similar basement membrane matrix)

-

Test compound (e.g., Brusatol, this compound) dissolved in a suitable vehicle (e.g., PBS, DMSO/saline mixture)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 80-100 mm³). Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Treatment Administration: Once the tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group). Administer the test compound (e.g., 2 mg/kg Brusatol) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily, every other day).

-

Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting for Nrf2 levels).

Protocol for Orthotopic Colorectal Cancer Model

This protocol details the establishment of an orthotopic colorectal cancer model, which provides a more clinically relevant microenvironment.

Materials:

-

Murine colorectal cancer cell line (e.g., CT26)

-

BALB/c mice (or other appropriate strain)

-

Surgical instruments

-

Test compound and vehicle

-

In vivo imaging system (if using luciferase-expressing cells)

Procedure:

-

Cell Preparation: Prepare the cancer cells as described in the xenograft protocol.

-

Surgical Procedure: Anesthetize the mouse. Make a small abdominal incision to expose the cecum. Inject a small volume (e.g., 20 µL) of the cell suspension into the cecal wall. Close the incision with sutures.

-

Tumor Growth Monitoring: Monitor tumor growth using an in vivo imaging system to detect luminescence from luciferase-expressing cells.

-

Treatment and Evaluation: Initiate treatment when tumors are established. Administer the test compound and monitor tumor progression and animal health as described in the xenograft protocol.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo anti-cancer efficacy study.

Brusatol-Mediated Inhibition of the Nrf2 Signaling Pathway

Caption: Brusatol inhibits the Nrf2 signaling pathway.

References

Application Note & Protocol: Quantification of Yadanzioside K in Biological Samples by HPLC